molecular formula C18H15FN4O3 B4501995 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B4501995
M. Wt: 354.3 g/mol
InChI Key: YDAXYVLYSFUAKK-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a pyridazinone core, a fluorinated methoxyphenyl group, and a pyridinylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-26-15-10-12(19)5-6-13(15)14-7-8-18(25)23(22-14)11-17(24)21-16-4-2-3-9-20-16/h2-10H,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAXYVLYSFUAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorinated Methoxyphenyl Group: This step involves the coupling of the pyridazinone core with a fluorinated methoxyphenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the Pyridinylacetamide Moiety: The final step involves the acylation of the intermediate product with pyridin-2-yl acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide may exhibit anticancer properties. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors .

Antimicrobial Properties

Preliminary studies suggest that pyridazinone derivatives can possess antimicrobial activities. The presence of the fluoro and methoxy groups may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for further investigation in the development of new antibiotics .

Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions:

  • Formation of the Pyridazinone Core: Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of the Fluoro-Methoxyphenyl Group: Achieved via electrophilic aromatic substitution using fluorinated and methoxylated benzene derivatives.
  • Acetamide Formation: Acylation of the pyridazinone derivative with acetic anhydride to form the acetamide moiety .

Case Study 1: Anticancer Screening

A study conducted on various pyridazinone derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The results indicated that modifications on the phenyl ring could enhance potency, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that derivatives similar to this compound exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
  • Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Uniqueness

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a novel pyridazinone derivative that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyridazinone core .
  • A fluoro-methoxyphenyl substituent.
  • An acetamide moiety .

The molecular formula is C19H17FN4O3C_{19}H_{17}FN_{4}O_{3} with a molecular weight of approximately 368.4 g/mol .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including:

  • Enzymes : It may inhibit key enzymes involved in cellular processes.
  • Receptors : The compound could modulate receptor activity, leading to altered signaling pathways.

Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Gram-negative bacteria (e.g., Escherichia coli).
  • Fungal strains (e.g., Candida albicans) .
CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntibacterialTBD
Similar DerivativeAntifungalTBD

Anti-inflammatory Effects

Another area of interest is the compound's role in modulating inflammatory pathways. It has been suggested that it may inhibit the expression of pro-inflammatory cytokines, potentially through interference with the NF-kB signaling pathway .

Antioxidant Activity

The antioxidant properties of compounds in this class have also been explored. Some studies report that they exhibit significant free radical scavenging activity, which could contribute to their therapeutic potential in oxidative stress-related diseases .

Case Studies and Research Findings

A recent study characterized a similar pyridazinone derivative and assessed its biological properties. The findings included:

  • In vitro assays demonstrating cytotoxic effects against various cancer cell lines.
  • ADME analysis , indicating favorable absorption, distribution, metabolism, and excretion profiles, suggesting good drug-like properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s pyridazinone core can be synthesized via substitution reactions under alkaline conditions, as demonstrated in analogous pyridazinone-acetamide derivatives (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol as starting materials) . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C for substitution), and catalysts (e.g., iron powder for nitro group reduction under acidic conditions) to improve yields (typically 42–62% for similar structures) .
  • Validation : Monitor intermediates via TLC or HPLC and confirm purity (>95%) using column chromatography (DCM-MeOH gradients) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1660–1680 cm⁻¹ (pyridazinone) and 1640–1660 cm⁻¹ (acetamide) .
  • ¹H-NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridin-2-yl and substituted phenyl groups) and methoxy protons (δ ~3.8 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₈FN₃O₃: 392.14) .

Q. What are the critical physicochemical properties affecting solubility and bioavailability?

  • Key Properties :

  • LogP : Predicted ~2.5 (moderate lipophilicity due to methoxy and fluoro substituents), suggesting acceptable membrane permeability .
  • Solubility : Poor aqueous solubility (common for pyridazinone derivatives); recommend DMSO for in vitro studies or co-solvents (e.g., PEG 400) for in vivo dosing .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?

  • SAR Insights :

  • Pyridazinone Core : Substitution at position 3 (e.g., 4-fluoro-2-methoxyphenyl) enhances target binding, as seen in PRMT5 inhibitors with similar scaffolds .
  • Acetamide Linker : Replacing the pyridin-2-yl group with bulkier aromatic moieties (e.g., 4-methylphenyl) can alter selectivity, as shown in dihydropyridine analogs .
    • Experimental Design : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) and test in target-specific assays (e.g., enzyme inhibition or cellular viability) .

Q. What in vivo models are suitable for evaluating anti-inflammatory or analgesic activity?

  • Models :

  • Carrageenan-induced paw edema (rat) : Measure edema reduction at 3–6 hours post-dose .
  • Acetic acid writhing (mouse) : Quantify writhes over 20 minutes after compound administration .
    • Dosage : Start with 10–50 mg/kg (oral or IP) based on pyridazinone analogs showing efficacy in similar ranges .

Q. How can computational methods predict target engagement and off-target risks?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., PRMT5) or cyclooxygenase isoforms, focusing on hydrogen bonding with the acetamide carbonyl .
  • Pharmacophore Screening : Identify potential off-targets (e.g., cytochrome P450 enzymes) using SwissTargetPrediction .

Q. How should researchers resolve contradictions in reported biological data for similar compounds?

  • Case Example : Discrepancies in anti-inflammatory activity between in vitro and in vivo studies may arise from metabolic stability.
  • Resolution :

Perform metabolite profiling (LC-MS) to identify active/inactive derivatives .

Compare pharmacokinetic parameters (e.g., half-life, AUC) across species .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses?

  • Key Steps :

  • Intermediate Purification : Use flash chromatography after nitro reduction to minimize byproducts .
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to replace iron powder, reducing reaction time .

Q. How can researchers validate target specificity in kinase inhibition assays?

  • Protocol :

Panel Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM .

Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 to confirm phenotype rescue in target-deficient cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide

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